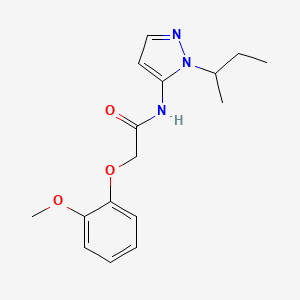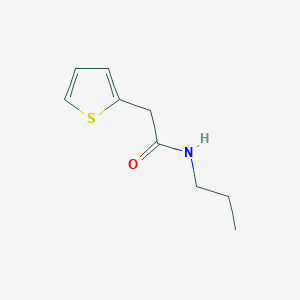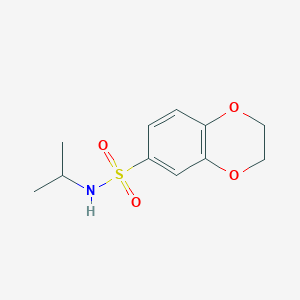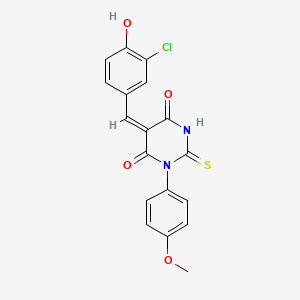
N-(1-sec-butyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide
Vue d'ensemble
Description
N-(1-sec-butyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the NF-κB pathway, which is a crucial signaling pathway involved in inflammation, immune response, and cell survival. In recent years, BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
Mécanisme D'action
BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This inhibition leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and subsequent activation of target genes. BAY 11-7082 also inhibits the activity of IKKβ, a kinase that phosphorylates IκBα, further contributing to the inhibition of NF-κB.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have several biochemical and physiological effects, including the inhibition of inflammation, cell survival, and angiogenesis. Inhibition of NF-κB by BAY 11-7082 leads to the downregulation of several pro-inflammatory cytokines, chemokines, and adhesion molecules, resulting in reduced inflammation. BAY 11-7082 has also been shown to induce apoptosis in cancer cells by inhibiting the activity of NF-κB and other survival pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BAY 11-7082 in lab experiments is its specificity and potency in inhibiting NF-κB. BAY 11-7082 has been extensively studied and characterized, making it a reliable tool for studying the NF-κB pathway and its downstream effects. However, one of the limitations of using BAY 11-7082 is its potential off-target effects, which may interfere with other signaling pathways and cellular processes.
Orientations Futures
There are several future directions for the study of BAY 11-7082 and its potential therapeutic applications. One potential direction is the development of novel BAY 11-7082 analogs with improved potency and selectivity for NF-κB inhibition. Another direction is the investigation of the synergistic effects of BAY 11-7082 with other drugs or therapies in the treatment of cancer and other diseases. Additionally, the study of the mechanisms of resistance to BAY 11-7082 and the development of strategies to overcome resistance may lead to the development of more effective therapeutics.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and autoimmune disorders. Several studies have shown that BAY 11-7082 can inhibit the activation of NF-κB, which is a key regulator of inflammation and cell survival. This inhibition leads to the downregulation of several pro-inflammatory cytokines, chemokines, and adhesion molecules, resulting in reduced inflammation and immune response.
Propriétés
IUPAC Name |
N-(2-butan-2-ylpyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-12(2)19-15(9-10-17-19)18-16(20)11-22-14-8-6-5-7-13(14)21-3/h5-10,12H,4,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJKCLIQWULASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)NC(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B3920721.png)
![4-(4-{[(aminocarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3920724.png)
![2-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B3920728.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B3920732.png)


acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B3920749.png)
![N-(2-methoxyethyl)-3,5-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3920761.png)

![4-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B3920778.png)
![4-chloro-N'-[(2-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3920795.png)


![2-ethoxy-4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3920814.png)